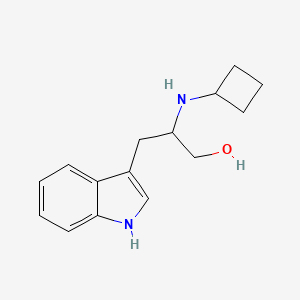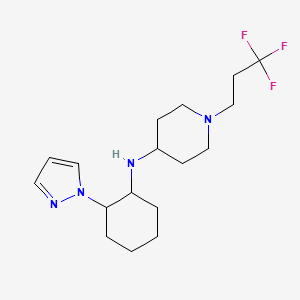![molecular formula C19H19N3O2 B7647709 3-hydroxy-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]benzamide](/img/structure/B7647709.png)
3-hydroxy-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]benzamide is a chemical compound that has gained interest in scientific research due to its potential biological and medicinal applications. This compound is also known as HM-3 and has been found to possess unique properties that make it a promising candidate for further research.
作用機序
The mechanism of action of HM-3 is not fully understood, but it is believed to involve the inhibition of protein synthesis. HM-3 has been found to bind to the ribosome, which is responsible for protein synthesis, and prevent the formation of new proteins. This inhibition of protein synthesis can lead to the death of cancer cells.
Biochemical and Physiological Effects
HM-3 has been found to have a number of biochemical and physiological effects. In addition to its anticancer properties, HM-3 has been found to have anti-inflammatory properties. It has also been shown to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
One of the advantages of using HM-3 in lab experiments is its specificity for cancer cells. HM-3 has been found to selectively target cancer cells, leaving healthy cells unharmed. This specificity makes it a promising candidate for further research. However, one of the limitations of using HM-3 in lab experiments is its low solubility in water. This can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on HM-3. One area of interest is its potential use as a combination therapy with other anticancer agents. Another area of research is the development of more soluble forms of HM-3. Additionally, further studies are needed to fully understand the mechanism of action of HM-3 and its potential applications in other areas of medicine, such as anti-inflammatory and antibacterial therapies.
Conclusion
In conclusion, 3-hydroxy-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]benzamide, or HM-3, is a promising compound for scientific research due to its potential biological and medicinal applications. Its specificity for cancer cells, anti-inflammatory properties, and antibacterial effects make it a promising candidate for further research. While there are limitations to its use in lab experiments, such as its low solubility, the potential for combination therapy and the development of more soluble forms of HM-3 make it an exciting area of research for the future.
合成法
The synthesis of HM-3 involves the reaction between 3-(2-methylimidazol-1-ylmethyl)benzaldehyde and 3-aminosalicylic acid in the presence of a base. This reaction results in the formation of HM-3 as a white solid with a melting point of 214-216°C.
科学的研究の応用
HM-3 has been extensively studied for its potential biological and medicinal applications. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that HM-3 can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. HM-3 has also been found to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
3-hydroxy-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-14-20-8-9-22(14)13-16-5-2-4-15(10-16)12-21-19(24)17-6-3-7-18(23)11-17/h2-11,23H,12-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTYDYTXVGXMTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=CC=CC(=C2)CNC(=O)C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-cyanophenyl)ethyl]-3-hydroxybenzamide](/img/structure/B7647626.png)
![N-ethyl-1-[2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carbonyl]azetidine-3-carboxamide](/img/structure/B7647639.png)
![1-[Cyclopropyl-(4-fluorophenyl)methyl]-3-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]urea](/img/structure/B7647653.png)

![1-[(1-Methoxycyclobutyl)methyl]-3-[(4-pyridin-3-ylphenyl)methyl]urea](/img/structure/B7647666.png)
![1-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]-3-[1-(3-fluoro-4-methylphenyl)ethyl]urea](/img/structure/B7647672.png)


![N-[1-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B7647684.png)


![1-Methyl-4-[[1-(oxan-4-yl)ethylamino]methyl]-5-phenylpyrrolidin-2-one](/img/structure/B7647728.png)
![4-[2-(dimethylamino)-2-oxoethyl]-N-(1-thiophen-2-ylpropyl)piperidine-1-carboxamide](/img/structure/B7647734.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepane-1-carboxamide](/img/structure/B7647745.png)